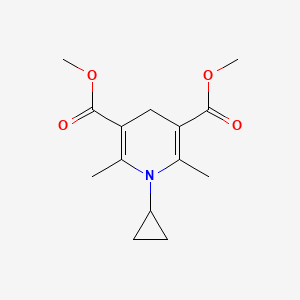

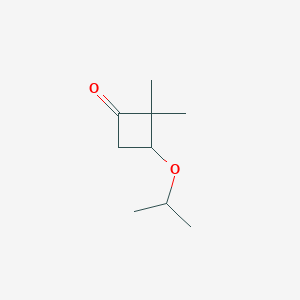

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one

Overview

Description

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is a chemical compound with the molecular formula C9H16O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 156.22 . The InChI code for this compound is 1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Stereoconvergent Synthesis

Stereoconvergent transformation of benzo[b]cyclobutapyrans into tetrahydrodibenzofurans using dimethyl-sulfoxonium methylide demonstrates the utility of cyclobutane derivatives in complex natural product synthesis, such as linderol A, a compound with melanin biosynthesis inhibitory activity (Yamashita et al., 2004).

Gold-Catalyzed Cycloadditions

Gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes highlight the role of cyclobutane derivatives in facilitating regio- and stereocontrolled synthesis of highly substituted cyclobutanes, showcasing their importance in synthetic chemistry (Faustino et al., 2012).

Photochemical Reactions

The photochemical reactions of phenyl-substituted 1,3-diketones, leading to cyclobutane derivatives such as 3-hydroxy-2,2,4-trimethyl-3-phenylcyclobutanone, illustrate the potential of these compounds in photochemical applications and the influence of substituents on reaction outcomes (Yoshioka et al., 1984).

Copolymerization

Spontaneous copolymerizations involving cyclobutane adducts of strong donor and acceptor olefins with 2-oxazolines provide insights into the use of these derivatives in developing new polymeric materials with unique properties (Yokozawa et al., 1997).

Natural Product Synthesis

A study on the synthesis of a new cyclobutane lignan from Cinnamomum balansae showcases the diversity of cyclobutane derivatives in natural product synthesis and their potential biological activities (Cuong et al., 2001).

Safety and Hazards

The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Pharmacokinetics

Given its molecular weight of 15622 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature of 4°C , suggesting that lower temperatures may be required to maintain its stability.

properties

IUPAC Name |

2,2-dimethyl-3-propan-2-yloxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINWDRSVZGUFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)